5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C23H21ClN4O2 and its molecular weight is 420.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN3O2. Its structure features a chlorophenyl group, a tetrahydroisoquinoline moiety, and a triazole ring, which are known to contribute to various biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the target molecule exhibit antimicrobial activity. For instance, derivatives containing triazole and isoquinoline structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways.
Compound | Activity | Target Pathogen |
---|---|---|
Triazole Derivative | Antibacterial | Staphylococcus aureus |
Isoquinoline Derivative | Antifungal | Candida albicans |
Anticancer Activity
Research has demonstrated that similar compounds can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of signaling pathways associated with cell survival.
- Case Study : A study on isoquinoline derivatives reported that they inhibited proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase. This suggests that modifications to the isoquinoline structure may enhance anticancer properties.
Neuropharmacological Effects
The presence of the tetrahydroisoquinoline moiety suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
- Mechanism of Action : Some studies indicate that these compounds may act as modulators of dopamine and serotonin receptors, which could have implications for treating disorders such as schizophrenia and depression.
Receptor Type | Effect |
---|---|
Dopamine D2 | Antagonism reduces positive symptoms in schizophrenia |
Serotonin 5-HT1A | Partial agonism may improve cognitive deficits |
Research Findings
The biological activity of this compound is supported by various experimental studies:
- In vitro Studies : Laboratory tests have shown that the compound exhibits significant cytotoxicity against several cancer cell lines.
- Animal Models : In vivo studies indicate potential efficacy in reducing tumor size in xenograft models.
- Mechanistic Studies : Investigations into the compound's interaction with specific receptors have provided insights into its pharmacodynamics.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c24-16-6-3-5-15(10-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-7-2-1-4-14(17)8-9-26-21/h1-7,10,12-13,18,20-22,26H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGSFQFKLDZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.